1,5-Diiodo-3-fluoro-2-(fluoromethyl)benzene
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Overview
Description
1,5-Diiodo-3-fluoro-2-(fluoromethyl)benzene is an organic compound with the molecular formula C7H4F2I2. It is characterized by the presence of two iodine atoms, one fluorine atom, and a fluoromethyl group attached to a benzene ring.
Preparation Methods
The synthesis of 1,5-Diiodo-3-fluoro-2-(fluoromethyl)benzene typically involves multi-step organic reactions One common method includes the iodination of a fluorinated benzene derivativeIndustrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1,5-Diiodo-3-fluoro-2-(fluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium iodide and potassium fluoride.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products. For example, oxidation may yield fluorinated benzoic acids, while reduction can produce fluorinated benzyl alcohols.
Coupling Reactions: The presence of iodine atoms makes the compound suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic structures
Scientific Research Applications
1,5-Diiodo-3-fluoro-2-(fluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties. The presence of fluorine atoms can enhance the bioavailability and metabolic stability of pharmaceutical compounds.
Industry: It is utilized in the development of advanced materials, such as liquid crystals and polymers, due to its unique electronic and structural properties
Mechanism of Action
The mechanism of action of 1,5-Diiodo-3-fluoro-2-(fluoromethyl)benzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. In chemical reactions, the iodine atoms serve as reactive sites for substitution or coupling reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
1,5-Diiodo-3-fluoro-2-(fluoromethyl)benzene can be compared with other similar compounds, such as:
1-Fluoro-2-(fluoromethyl)benzene: Lacks the iodine atoms, resulting in different reactivity and applications.
1,5-Diiodo-2-fluoro-3-(fluoromethyl)benzene: A positional isomer with similar properties but different spatial arrangement of substituents.
1-Fluoro-3-methylbenzene: Contains a methyl group instead of a fluoromethyl group, leading to variations in chemical behavior and applications .
Properties
Molecular Formula |
C7H4F2I2 |
---|---|
Molecular Weight |
379.91 g/mol |
IUPAC Name |
1-fluoro-2-(fluoromethyl)-3,5-diiodobenzene |
InChI |
InChI=1S/C7H4F2I2/c8-3-5-6(9)1-4(10)2-7(5)11/h1-2H,3H2 |
InChI Key |
OXDGZQWCHIHPKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)CF)I)I |
Origin of Product |
United States |
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